(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C11H17BN2O4 and its molecular weight is 252.077. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
Boronic acids and their derivatives, including this compound, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a bond with an electrophile in the presence of a palladium catalyst and a base .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As a research chemical, it’s primarily used in the synthesis of other organic compounds
Result of Action
The molecular and cellular effects of 6-(BOC-Methylamino)pyridine-3-boronic acid’s action are likely to be highly context-dependent, given its role in the synthesis of various organic compounds . The specific effects would depend on the nature of the compounds being synthesized and their subsequent interactions within the cellular environment.
Action Environment
The action, efficacy, and stability of 6-(BOC-Methylamino)pyridine-3-boronic acid are likely to be influenced by various environmental factors. For instance, it’s recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents . These precautions suggest that temperature, exposure to air, and the presence of oxidizing agents could potentially affect the compound’s stability and efficacy.
Properties
IUPAC Name |
[6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFBQXOHVMJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675364 |
Source
|
Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-80-7 |
Source
|
Record name | C-(1,1-Dimethylethyl) N-(5-borono-2-pyridinyl)-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.